

2-amino-2-(4-bromophenyl)acetic acid CAS number 71079-03-3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-amino-2-(4-bromophenyl)acetic Acid

Cat. No.: B3029578

[Get Quote](#)

An In-Depth Technical Guide to **2-Amino-2-(4-bromophenyl)acetic Acid** (CAS: 71079-03-3)

Abstract

2-Amino-2-(4-bromophenyl)acetic acid, a halogenated derivative of the aromatic amino acid phenylglycine, stands as a pivotal chiral building block in modern medicinal chemistry and organic synthesis.^[1] Its structure, featuring a stereocenter at the α -carbon and a bromine-substituted phenyl ring, offers a unique combination of chirality and reactivity, making it a highly valuable precursor for Active Pharmaceutical Ingredients (APIs).^{[1][2]} The bromine atom not only influences the molecule's electronic properties and lipophilicity but also serves as a versatile synthetic handle for advanced molecular engineering, such as cross-coupling reactions.^{[1][2]} This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and applications, with a focus on the practical insights required for its effective utilization in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's fundamental properties is the bedrock of its application. This non-natural, α -amino acid is typically a solid at room temperature.^[3]

Physical and Chemical Properties

The key physicochemical data for **2-amino-2-(4-bromophenyl)acetic acid** are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	71079-03-3	[3][4][5][6]
Molecular Formula	C ₈ H ₈ BrNO ₂	[4][5][6]
Molecular Weight	230.06 g/mol	[4][5][6]
Melting Point	273-274 °C	[3][4][5]
Boiling Point (Est.)	363.2 °C at 760 mmHg	[4][5]
Density (Est.)	1.7 ± 0.1 g/cm ³	[4][5]
Topological Polar Surface Area	63.3 Å ²	[4][6]
XLogP3	-1	[4][6]
Appearance	Solid	[3]

Spectroscopic Signature

Spectroscopic analysis is critical for structure verification and purity assessment. Based on its structure and data from analogous compounds, the following spectral characteristics are expected.

Technique	Expected Peaks and Rationale
¹ H NMR	Signals for aromatic protons (typically in the δ 7.0-7.6 ppm range), a singlet for the α -proton (methine), and broad signals for the amino (NH_2) and carboxylic acid (OH) protons. The exact shifts will vary with the solvent used.
¹³ C NMR	Resonances for the carboxyl carbon (>170 ppm), aromatic carbons (120-140 ppm range), and the α -carbon. The carbon attached to the bromine will have a characteristic shift.[7]
FTIR	A broad O-H stretch from the carboxylic acid overlapping with N-H stretches (approx. 3300-3500 cm^{-1}). A strong C=O carbonyl stretch for the carboxylic acid around 1700-1725 cm^{-1} . N-H bending vibrations are expected around 1560-1640 cm^{-1} . The C-Br stretch will appear in the fingerprint region ($<800 \text{ cm}^{-1}$).[1]
Mass Spec.	The molecular ion peak $[\text{M}]^+$ should be observable, along with a characteristic isotopic pattern $[\text{M}+2]^+$ of similar intensity due to the presence of the bromine atom (^{79}Br and ^{81}Br isotopes).

Synthesis and Purification

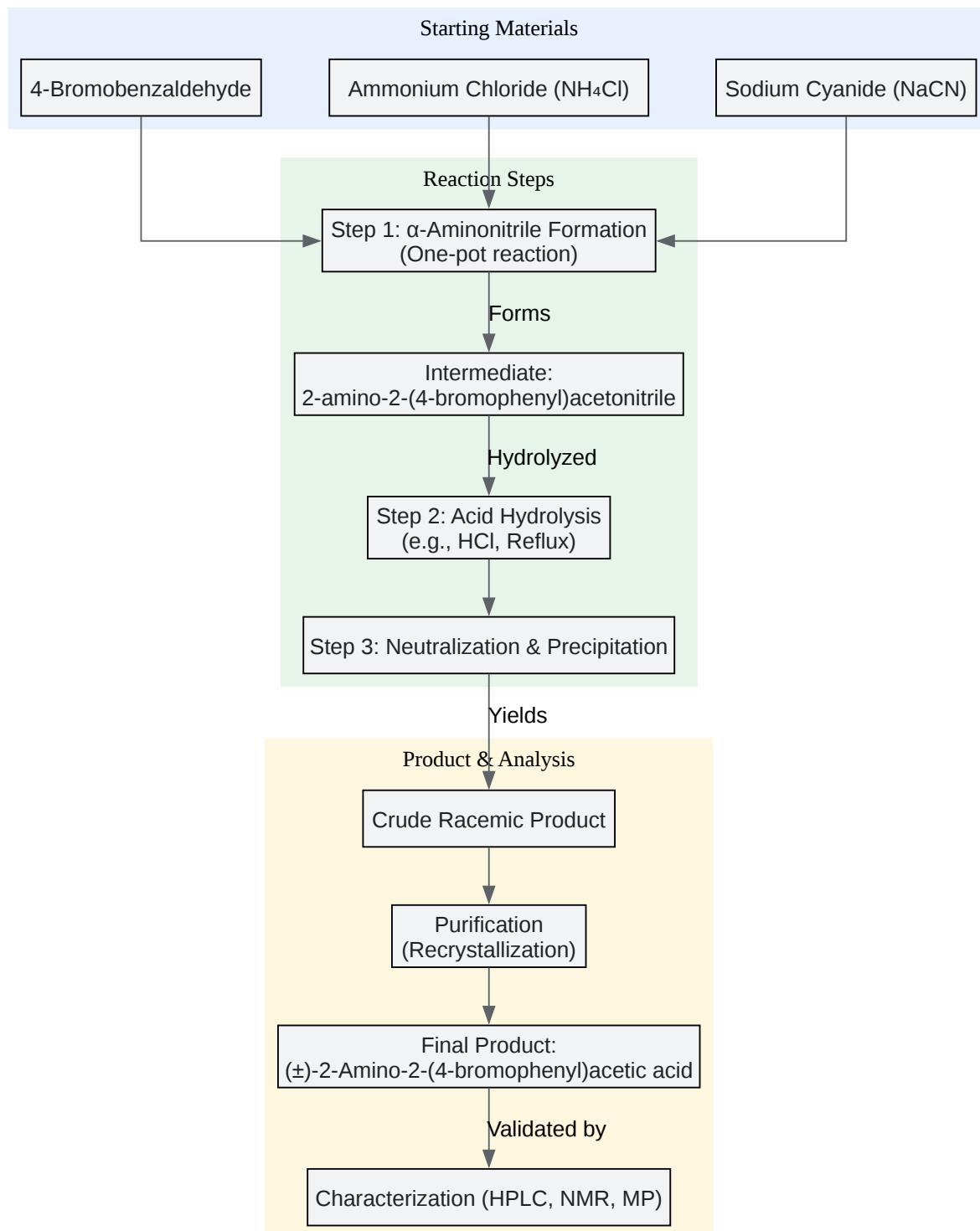
The classical Strecker synthesis is a robust and widely adopted method for preparing α -amino acids, including **2-amino-2-(4-bromophenyl)acetic acid**.[1] This pathway, however, inherently produces a racemic mixture, which necessitates subsequent chiral resolution for stereospecific applications.

Experimental Protocol: Racemic Synthesis via Strecker Reaction

This protocol outlines the synthesis from 4-bromobenzaldehyde. The causality behind this choice is its high efficiency in forming the α -amino acid backbone in a one-pot fashion.

Step 1: Formation of the α -Aminonitrile Intermediate

- **Rationale:** This step combines the aldehyde, a cyanide source, and an ammonia source to form the key aminonitrile intermediate.
- **Procedure:**
 - In a well-ventilated fume hood, dissolve 4-bromobenzaldehyde in a suitable solvent like methanol or ethanol.
 - Add an aqueous solution of ammonium chloride, followed by an aqueous solution of sodium cyanide, while maintaining the temperature at 0-5 °C with an ice bath.
 - Stir the reaction mixture vigorously for several hours to overnight at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

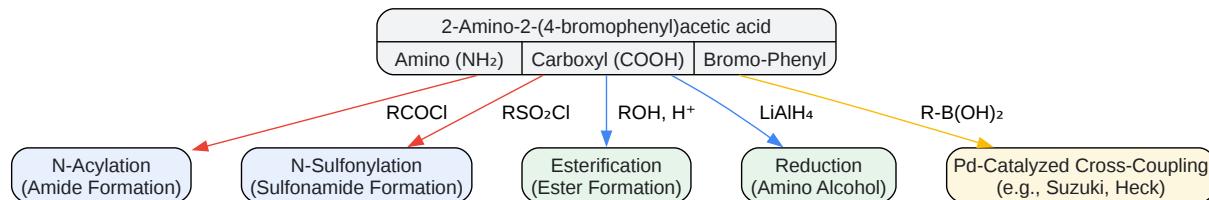

Step 2: Hydrolysis of the α -Aminonitrile

- **Rationale:** The nitrile group is hydrolyzed under acidic conditions to yield the final carboxylic acid.
- **Procedure:**
 - Once the formation of the aminonitrile is complete, carefully acidify the reaction mixture with concentrated hydrochloric acid.
 - Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or HPLC).
 - Cool the mixture and adjust the pH to the isoelectric point of the amino acid (typically pH 5-6) using a base (e.g., ammonium hydroxide) to precipitate the product.
 - Filter the crude product, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

Step 3: Purification

- **Rationale:** Recrystallization is used to remove unreacted starting materials and side products.
- **Procedure:**
 - Dissolve the crude solid in a minimal amount of hot water or an appropriate aqueous solvent mixture.
 - Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
 - Filter the purified crystals and dry them thoroughly. Purity should be assessed by HPLC and melting point.

Synthesis Workflow Diagram


[Click to download full resolution via product page](#)

Caption: Workflow for the racemic synthesis of the target compound via the Strecker reaction.

Chemical Reactivity and Synthetic Utility

The true value of **2-amino-2-(4-bromophenyl)acetic acid** lies in its dual functionality, which allows for a wide range of chemical transformations. It serves as a scaffold for building molecular complexity.

- **N-Terminus Reactivity (Amino Group):** The amino group is a potent nucleophile.
 - **Acylation:** Reacts readily with acyl chlorides or anhydrides to form amides. This is often used to install protecting groups or to incorporate the amino acid into a peptide chain.[1]
 - **Sulfonylation:** Reacts with sulfonyl chlorides (e.g., tosyl chloride) to produce stable sulfonamides, a common moiety in many drug molecules.[1]
- **C-Terminus Reactivity (Carboxyl Group):**
 - **Esterification:** Can be converted to methyl or ethyl esters, for example, through Fischer esterification, which can protect the carboxylic acid or modify the compound's solubility.[8]
 - **Reduction:** The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH_4 , yielding the corresponding amino alcohol, 2-amino-2-(4-bromophenyl)ethanol.[1]
- **Aromatic Ring Reactivity (Bromo Group):**
 - **Cross-Coupling Reactions:** The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a powerful strategy for SAR studies.

[Click to download full resolution via product page](#)

Caption: Key reactive sites and common derivatization pathways for the title compound.

Applications in Drug Discovery and Development

The chirality of **2-amino-2-(4-bromophenyl)acetic acid** is a critical attribute, as the biological activity of many drugs is stereospecific.[\[1\]](#) This compound serves as a valuable starting material for the enantiomerically pure synthesis of APIs.[\[1\]](#)

Chiral Building Block for APIs

Different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[\[1\]](#) Using enantiopure (R)- or (S)-**2-amino-2-(4-bromophenyl)acetic acid** ensures the synthesis of the desired stereoisomer of the final drug product, enhancing efficacy and safety.

Scaffold for Peptidomimetics and SAR Studies

Incorporating this non-natural amino acid into peptide sequences or small molecule libraries allows researchers to probe drug-receptor interactions.[\[1\]](#)

- Conformational Constraint: The bulky bromophenyl group can restrict the conformational flexibility of a peptide backbone, potentially locking it into a bioactive conformation.
- Modulating Properties: The bromine atom increases lipophilicity and can participate in halogen bonding, a key non-covalent interaction that can enhance binding affinity to a biological target.[\[2\]](#)
- Vector for Further Synthesis: As mentioned, the bromine atom is a synthetic handle. Libraries of compounds can be generated from a common intermediate by applying various cross-coupling reactions, which is a highly efficient strategy for exploring structure-activity relationships (SAR).[\[2\]](#)

Chiral Resolution: Isolating Enantiomers

Since the Strecker synthesis yields a racemate, an effective resolution method is paramount for pharmaceutical applications.[\[1\]](#)[\[9\]](#) Chiral HPLC is the gold standard for both analytical and preparative separation.

Protocol: Analytical Chiral HPLC Method Development

- Rationale: To resolve the (R)- and (S)-enantiomers for purity analysis. The choice of a chiral stationary phase (CSP) is critical, as it creates a chiral environment where the two enantiomers interact differently, leading to different retention times.
- Procedure:
 - Column Selection: Screen various CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for this class of compounds. A column like the (R,R) Whelk-O1 has been shown to be effective for similar structures.[10]
 - Mobile Phase Optimization:
 - Start with a normal-phase mobile phase, such as a mixture of n-hexane and ethanol.
 - Add small amounts of an acidic modifier (e.g., trifluoroacetic acid, TFA) to suppress the ionization of the carboxylic acid and an amine modifier (e.g., isopropylamine) to improve peak shape by interacting with the stationary phase.[10]
 - Systematically vary the ratio of hexane to ethanol to optimize the resolution and retention time. A good starting point could be 90:10 (Hexane:Ethanol) with 0.1% TFA.
 - Detection: Use a UV detector set to a wavelength where the bromophenyl chromophore absorbs strongly (e.g., ~220 nm).
 - Validation: The method should be validated for specificity, linearity, accuracy, and precision. A resolution factor (Rs) of greater than 2.0 between the enantiomeric peaks is generally considered sufficient.[10]

Safety and Handling

Proper handling is essential when working with any chemical reagent. **2-Amino-2-(4-bromophenyl)acetic acid** requires standard laboratory precautions.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5][6]

- Precautionary Measures:
 - Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[5][11]
 - Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[11][12]
 - Handling: Avoid creating dust.[5] Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.
 - Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][11]

Conclusion

2-Amino-2-(4-bromophenyl)acetic acid (CAS 71079-03-3) is far more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery. Its unique structural features—a chiral center, a reactive amino group, a versatile carboxyl group, and a functionalizable aromatic ring—provide a rich platform for synthetic chemists to design and create novel molecules with therapeutic potential. A thorough understanding of its synthesis, characterization, reactivity, and handling, as outlined in this guide, is crucial for harnessing its full potential in the development of next-generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-amino-2-(4-bromophenyl)acetic Acid | 129592-99-0 | Benchchem [benchchem.com]
- 2. nbino.com [nbino.com]
- 3. 71079-03-3 2-Amino-2-(4-bromophenyl)acetic acid AKSci W8014 [aksci.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]

- 6. 2-Amino-2-(4-bromophenyl)acetic acid | C8H8BrNO2 | CID 2764157 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 8. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 9. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 10. tsijournals.com [tsijournals.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-amino-2-(4-bromophenyl)acetic acid CAS number 71079-03-3]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029578#2-amino-2-4-bromophenyl-acetic-acid-cas-number-71079-03-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com